molecular formula C19H20N6O2 B357212 N~2~-benzyl-N~4~-(3,4-dimethylphenyl)-5-nitro-2,4,6-pyrimidinetriamine CAS No. 575461-80-2

N~2~-benzyl-N~4~-(3,4-dimethylphenyl)-5-nitro-2,4,6-pyrimidinetriamine

Cat. No.: B357212
CAS No.: 575461-80-2
M. Wt: 364.4g/mol
InChI Key: UEHIOJRMEAAUAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-benzyl-N~4~-(3,4-dimethylphenyl)-5-nitro-2,4,6-pyrimidinetriamine is a complex organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely recognized for their significant role in biological systems, including DNA and RNA structures. This compound is characterized by its unique structure, which includes amino, nitro, and benzylamino groups attached to a pyrimidine ring, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N2-benzyl-N~4~-(3,4-dimethylphenyl)-5-nitro-2,4,6-pyrimidinetriamine involves multiple steps, typically starting with the preparation of the pyrimidine core. One common method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N~2~-benzyl-N~4~-(3,4-dimethylphenyl)-5-nitro-2,4,6-pyrimidinetriamine undergoes various chemical reactions, including:

Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N2-benzyl-N~4~-(3,4-dimethylphenyl)-5-nitro-2,4,6-pyrimidinetriamine involves its interaction with specific molecular targets. For instance, derivatives of pyrimidines have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can modulate various cellular pathways, leading to effects such as antiproliferative activity, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

The uniqueness of N2-benzyl-N~4~-(3,4-dimethylphenyl)-5-nitro-2,4,6-pyrimidinetriamine lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

575461-80-2

Molecular Formula

C19H20N6O2

Molecular Weight

364.4g/mol

IUPAC Name

2-N-benzyl-4-N-(3,4-dimethylphenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C19H20N6O2/c1-12-8-9-15(10-13(12)2)22-18-16(25(26)27)17(20)23-19(24-18)21-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H4,20,21,22,23,24)

InChI Key

UEHIOJRMEAAUAJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CC=C3)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CC=C3)C

Origin of Product

United States

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